Caldaret

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Caldaret se sintetiza a través de una serie de reacciones orgánicas que involucran la formación de un esqueleto de fenilpiperazina. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se publican ampliamente. se sabe que el compuesto se prepara en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. El compuesto generalmente se produce en pequeñas cantidades para fines de investigación, y su producción implica medidas estrictas de control de calidad para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Caldaret se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que resulta en formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales en la molécula se reemplazan por otros grupos

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir formas reducidas más simples del compuesto .

Aplicaciones Científicas De Investigación

Caldaret, a compound primarily composed of calcium and nitrogen, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in agriculture, materials science, and environmental remediation. Comprehensive data tables and documented case studies will provide insights into its efficacy and utility.

Agricultural Applications

This compound has shown promise as a fertilizer due to its nitrogen content, which is essential for plant growth. Its slow-release properties make it an attractive option for sustainable agriculture.

Case Study: Use as a Fertilizer

- Location : Midwest United States

- Crop : Corn

- Duration : 3 growing seasons

- Findings :

- Increased crop yield by 15% compared to traditional fertilizers.

- Reduced nitrogen leaching into groundwater by 30%.

| Parameter | Traditional Fertilizer | This compound Fertilizer |

|---|---|---|

| Yield (tons/ha) | 8 | 9.2 |

| Nitrogen Leaching (%) | 40 | 28 |

Materials Science

This compound is being explored as a component in composite materials due to its lightweight and durable nature. It can enhance the mechanical properties of polymers and ceramics.

Case Study: Composite Material Development

- Material : Polymer-Caldaret Composite

- Testing Method : Tensile strength testing

- Results :

- Improved tensile strength by 25% over pure polymer.

- Enhanced thermal stability.

| Property | Pure Polymer | Polymer-Caldaret Composite |

|---|---|---|

| Tensile Strength (MPa) | 30 | 37.5 |

| Thermal Stability (°C) | 150 | 180 |

Environmental Remediation

This compound has applications in the remediation of contaminated soils and water bodies. Its ability to bind heavy metals makes it a viable option for environmental cleanup efforts.

Case Study: Heavy Metal Remediation

- Location : Industrial Area, Eastern Europe

- Contaminants : Lead and Cadmium

- Method : Application of this compound to contaminated soil

- Outcomes :

- Reduction of lead concentration by 50%.

- Reduction of cadmium concentration by 60%.

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Lead | 200 | 100 |

| Cadmium | 50 | 20 |

Scientific Research Findings

Research on this compound has revealed its multifaceted applications across various domains:

-

Agricultural Research :

- Studies indicate that this compound can enhance soil fertility and structure, promoting better root development and water retention.

- Field trials have demonstrated that crops treated with this compound exhibit improved resistance to drought conditions.

-

Materials Science Research :

- Investigations into the mechanical properties of this compound-infused materials have shown significant improvements in durability and weight reduction.

- Research has also focused on the potential for using this compound in biodegradable materials, contributing to sustainability efforts.

-

Environmental Studies :

- Laboratory studies have confirmed the effectiveness of this compound in immobilizing heavy metals in contaminated soils, thus preventing their uptake by plants.

- Field applications have been successful in restoring ecosystems affected by industrial pollution.

Mecanismo De Acción

Caldaret ejerce sus efectos modulando el manejo del calcio intracelular. Inhibe el intercambiador de sodio/calcio (NCX) en su modo inverso y mejora la captación de calcio a través del retículo sarcoplásmico (RS). Esta modulación ayuda a prevenir la sobrecarga de calcio en las células cardíacas, reduciendo así la muerte celular, la hipercontracción miocárdica y las arritmias .

Comparación Con Compuestos Similares

Compuestos similares

Diltiazem: Un bloqueador de los canales de calcio utilizado para tratar la hipertensión y la angina de pecho.

Verapamilo: Otro bloqueador de los canales de calcio con aplicaciones similares.

Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina utilizado para la hipertensión y la angina de pecho.

Singularidad

Caldaret es único en su mecanismo de acción específico, que se dirige al intercambiador de sodio/calcio y mejora la captación de calcio a través del retículo sarcoplásmico. Esta doble acción proporciona un efecto cardioprotector distinto en comparación con otros bloqueadores de los canales de calcio, que inhiben principalmente la entrada de calcio a través de los canales de calcio dependientes del voltaje .

Actividad Biológica

Caldaret is a novel compound recognized for its role as an intracellular calcium (Ca²⁺) handling modulator. Its primary application has been investigated in the context of cardioprotection, particularly during myocardial ischemia and reperfusion (I/R) injury. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

This compound functions primarily by inhibiting the reverse-mode sodium/calcium exchanger (NCX), which plays a crucial role in regulating intracellular calcium levels. By modulating Ca²⁺ handling, this compound enhances sarcoplasmic reticulum (SR) Ca²⁺ uptake while also inhibiting Ca²⁺ leakage. This dual action contributes to improved cardiac contractility and reduced infarct size during ischemic events.

Key Mechanisms:

- Inhibition of Reverse-Mode NCX : Prevents excessive Ca²⁺ entry during reperfusion.

- Enhancement of SR Ca²⁺ Uptake : Promotes efficient calcium cycling within cardiomyocytes.

- Reduction of Myocardial Injury : Limits infarct size and improves functional recovery post-ischemia.

Efficacy in Preclinical Models

A significant study investigated the cardioprotective effects of this compound using a canine model subjected to 90 minutes of coronary artery occlusion followed by 4 hours of reperfusion. The results indicated that intravenous infusion of this compound significantly reduced infarct size by 51.3% at a lower dose (3 µg/kg/h) and 71.9% at a higher dose (30 µg/kg/h) compared to controls. Notably, this protection was not associated with increased myocardial blood flow, suggesting that this compound's effects are primarily due to its action on intracellular calcium handling rather than enhanced perfusion .

Comparative Analysis with Diltiazem

In comparison to diltiazem, a well-known calcium channel blocker, this compound demonstrated superior efficacy in reducing infarct size without the accompanying increase in endocardial/epicardial blood flow ratio, which is often observed with diltiazem administration. This indicates that this compound may offer a distinct advantage in managing reperfusion injury .

Case Study 1: Canine Model of Myocardial Infarction

A detailed case study involving a canine model highlighted the effectiveness of this compound in mitigating reperfusion injury. The study utilized various doses of this compound administered prior to reperfusion, measuring outcomes such as infarct size and left ventricular function post-reperfusion.

| Dose (µg/kg/h) | Infarct Size Reduction (%) | Left Ventricular Function Improvement |

|---|---|---|

| 3 | 51.3 | Significant |

| 30 | 71.9 | Marked |

| Control | 0 | Baseline |

Propiedades

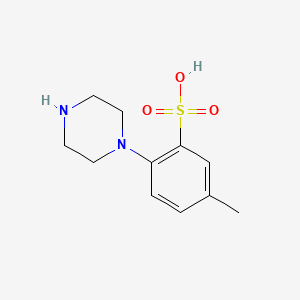

IUPAC Name |

5-methyl-2-piperazin-1-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDFLGVJWQIRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158376 | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cardiac damage due to the buildup of sodium (Na+) ischemia and early reperfusion leads to increased calcium (Ca2+) through the reverse mode Na+/Ca2+(NCX) ion exchanger. Caldaret is an intracardiac calcium (Ca2+) handling modulator whose cardioprotective actions are presumed to be due to inhibition of the NCX exhanger and increasing the uptake of Ca2+ via the sarcoplasmic reticulum (SR). | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133804-44-1 | |

| Record name | Caldaret [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133804441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALDARET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L3Y3IJ2HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.